methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 888327-28-4
VCID: VC3001461
InChI: InChI=1S/C11H13NO2/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8/h2-4,8H,5-6,12H2,1H3
SMILES: COC(=O)C1CC2=C(C1)C(=CC=C2)N
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

CAS No.: 888327-28-4

Cat. No.: VC3001461

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate - 888327-28-4

Specification

CAS No. 888327-28-4
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate
Standard InChI InChI=1S/C11H13NO2/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8/h2-4,8H,5-6,12H2,1H3
Standard InChI Key KLPPEZBHYAAHBS-UHFFFAOYSA-N
SMILES COC(=O)C1CC2=C(C1)C(=CC=C2)N
Canonical SMILES COC(=O)C1CC2=C(C1)C(=CC=C2)N

Introduction

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate is a complex organic compound with a molecular formula of C11H13NO2. It features an indene core structure with an amino group at the fourth position and a carboxylate ester at the second position. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Synthesis and Production

The synthesis of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate involves several key steps, often utilizing continuous flow reactors and automated systems to enhance yield and purity. Industrial production focuses on optimizing reaction conditions to ensure consistent quality.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, depending on the reagents used and reaction conditions.

  • Oxidation: Can yield carboxylic acids or ketones.

  • Reduction: May produce alcohols or amines.

  • Substitution: The amino group can be replaced by other nucleophiles.

Biological Activity and Applications

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate interacts with biological molecules through hydrogen bonding and esterification reactions. Its structural similarity to biologically active molecules enhances its pharmacological potential, making it valuable in drug development.

Application AreaDescription
Organic SynthesisIntermediate in synthesizing complex organic molecules.
Medicinal ChemistryPotential pharmacological properties due to interactions with enzymes and receptors.
Drug DevelopmentUsed as a precursor for developing drugs targeting specific biological targets.

Research Findings

Research indicates that compounds with similar structures to methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate have shown promise in various biological activities. The compound's ability to interact with enzymes and receptors suggests potential applications in therapeutic areas.

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